molecular formula C27H31NO6 B389734 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B389734
M. Wt: 465.5g/mol
InChI Key: OBOCWVWFPNOBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethoxyphenyl groups and diethyl ester functionalities. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a piperidine ring. Sodium borohydride is a typical reducing agent used.

    Substitution: The ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents are commonly used.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Scientific Research Applications

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research explores its potential therapeutic applications, particularly in cardiovascular diseases.

    Industry: It is used in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared to other dihydropyridine compounds such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

The uniqueness of this compound lies in its specific ethoxyphenyl substitutions, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5g/mol

IUPAC Name

diethyl 4-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO6/c1-5-31-20-15-13-19(14-16-20)28-17-22(26(29)33-7-3)25(23(18-28)27(30)34-8-4)21-11-9-10-12-24(21)32-6-2/h9-18,25H,5-8H2,1-4H3

InChI Key

OBOCWVWFPNOBOG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=CC=C3OCC)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=CC=C3OCC)C(=O)OCC

Origin of Product

United States

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